2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide
Description
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core linked to an acetohydrazide moiety. The parent acid, (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetic acid (C₇H₆N₄O₃), shares the same core but terminates in a carboxylic acid group instead of hydrazide . The hydrazide group enhances reactivity, enabling condensation with aldehydes or ketones to form hydrazones, a key feature for biological activity and derivatization .
Properties
IUPAC Name |
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c8-11-6(14)3-12-7(15)5-1-2-9-13(5)4-10-12/h1-2,4H,3,8H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMHGJDDGQPSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N(N=CN2N=C1)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide typically involves the condensation of appropriate hydrazides with pyrazolo[1,5-d][1,2,4]triazin-4-one derivatives. A common synthetic route includes:
Starting Materials: Hydrazine derivatives and pyrazolo[1,5-d][1,2,4]triazin-4-one.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Purification Techniques: Crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Triazole-Thiol Acetohydrazides
Structural Features: Derivatives like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () feature a 1,2,4-triazole-3-thiol core instead of pyrazolo-triazinone. The thiol group and aromatic substituents contribute to cytotoxicity. Biological Activity: These compounds exhibit selective cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells, with IC₅₀ values in the low micromolar range. For example, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide inhibited cancer cell migration by >50% at 10 µM .
Pyrazolo-Pyrimidine and Pyrazolo-Triazolo Acetohydrazides
Structural Features: Compounds like 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide () replace the triazinone core with thienopyrimidinone, introducing a sulfur-containing heterocycle. Synthesis: These are synthesized via hydrazinolysis of oxazine precursors, followed by condensation with aldehydes to form hydrazones . Biological Activity: While specific data for the target compound is absent, analogs like N′-(4-chlorobenzylidene)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (Compound 7, ) show anti-breast cancer activity, though potency varies with substituents .
Quinazolinone Acetohydrazides
Structural Features: Derivatives such as 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide () feature a quinazolinone core, known for stability and diverse bioactivity. Biological Activity: These compounds exhibit anti-arthritic and antioxidant properties. For instance, N′-[(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-1(4H)-yl)acetohydrazide showed significant anti-arthritic effects in vivo (). Tautomerism: Quinazolinone acetohydrazides undergo dynamic tautomerism between amide and imidic acid forms, influencing reactivity and binding ().
Pyrazolo-Triazinone Derivatives with Modified Functional Groups
Ester and Amide Analogs : Ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate () and N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide () demonstrate how functional group modifications alter properties.
- Ester Derivatives: Ethyl esters are intermediates in synthesizing hydrazides via hydrazinolysis .
- Amide Derivatives : Amidation improves lipophilicity and pharmacokinetics, as seen in phthalimide hybrids (), which show antioxidant activity (IC₅₀: 15–30 µM) and favorable ADME profiles (e.g., blood-brain barrier permeability) .
Biological Activity
2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo-triazines, which are known for their diverse pharmacological properties. The unique structural features of this compound allow it to interact with various biological targets, making it an interesting candidate for further research in medicinal chemistry.
- Molecular Formula : C7H6N4O3
- Molecular Weight : 194.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active sites of enzymes or modulating receptor signaling pathways. These interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the compound's unique structure.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo-triazines exhibit significant antimicrobial properties. In a study examining the antimicrobial effects of various compounds, this compound demonstrated activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. A notable case study reported a reduction in cell viability by over 50% in treated cancer cells compared to controls.
Plant Growth Regulation
In agricultural research, derivatives of pyrazolo-triazines have been shown to enhance vegetative growth in plants. A study on barley seedlings revealed that treatment with low concentrations (10^-9 M) of the compound stimulated seed germination and root elongation significantly more than traditional phytohormones like auxins and cytokinins. The biometric indices demonstrated improvements in both seedling length and root development.
Case Studies
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Antimicrobial Study :
- A series of tests were conducted on various bacterial strains using different concentrations of this compound. The results indicated a strong correlation between concentration and antibacterial efficacy.
-
Cancer Cell Line Analysis :
- In a controlled laboratory setting, human cancer cell lines were treated with varying doses of the compound. The results indicated a dose-dependent decrease in cell proliferation and increased markers for apoptosis.
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Agricultural Application :
- An experimental design was set up to assess the growth-promoting effects on barley seedlings treated with the compound at different concentrations. Results showed significant enhancements in both root length and overall biomass compared to control groups.
Q & A
Basic Questions
What are the standard synthetic routes for preparing 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetohydrazide?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclization of hydrazine derivatives with nitriles or carbonyl precursors to form the pyrazolo-triazine core .
- Step 2 : Introduction of the acetohydrazide moiety via nucleophilic substitution or condensation. For example, reacting the ester intermediate (e.g., ethyl (4-oxopyrazolo-triazin-yl)acetate) with hydrazine hydrate under reflux in ethanol .
- Key conditions : Anhydrous solvents (e.g., DMF or ethanol), controlled pH, and temperatures between 60–80°C to optimize yield and purity .
What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm the pyrazolo-triazine core and acetohydrazide substituents. Peaks near δ 8–10 ppm (NH protons) and δ 160–170 ppm (carbonyl carbons) are diagnostic .
- Mass spectrometry (HRMS) : To verify molecular weight (expected ~250–300 g/mol based on analogs) and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .
Advanced Research Questions
How do structural modifications (e.g., substituents on the triazine ring) influence reactivity and bioactivity?
- Methodology :
- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups.
- Compare reaction kinetics in nucleophilic substitution (e.g., with amines) using HPLC or TLC monitoring .
- Assess bioactivity via in vitro assays (e.g., enzyme inhibition or cytotoxicity). For example, pyrazolo-triazine derivatives with naphthalene substituents show enhanced binding to kinase targets .
- Data interpretation : Correlate electronic effects of substituents with reaction rates and IC₅₀ values in biological assays .
How can researchers resolve contradictions in reported synthetic yields for similar pyrazolo-triazine derivatives?
- Approach :
- Replicate procedures from conflicting studies (e.g., CAS 1011371-03-1 vs. 1401319-34-3 in vs. 8) under identical conditions.
- Use advanced purification (e.g., preparative HPLC) to isolate intermediates and identify side products .
- Validate purity via melting point analysis and differential scanning calorimetry (DSC) .
- Key variables : Solvent polarity, catalyst loadings, and reaction time significantly impact yield discrepancies .
What computational methods are suitable for predicting the stability of this compound under varying pH conditions?
- Protocol :
- Perform DFT calculations (e.g., Gaussian 09) to model protonation states of the triazine and hydrazide groups.
- Validate predictions experimentally via UV-Vis spectroscopy at pH 2–12, monitoring absorbance shifts at λ = 270–300 nm (triazine absorption band) .
- Correlate degradation products (e.g., hydrazine release) with LC-MS data .
How can regioselectivity challenges in functionalizing the pyrazolo-triazine core be addressed?
- Strategies :
- Use directing groups (e.g., -OMe) to control electrophilic substitution positions .
- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for precise C-H activation .
- Monitor reaction progress with in-situ FTIR or Raman spectroscopy to detect intermediate species .
What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?
- Methods :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS analysis of metabolites .
Methodological Guidance
How to design a stability study for this compound under accelerated storage conditions?
- Protocol :
- Store samples at 40°C/75% RH (ICH Q1A guidelines) for 1–3 months.
- Analyze degradation via HPLC-UV at intervals (0, 1, 3 months), tracking impurity peaks (e.g., hydrolyzed hydrazide or oxidized triazine) .
- Compare with control samples stored at -20°C .
What strategies mitigate byproduct formation during large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
